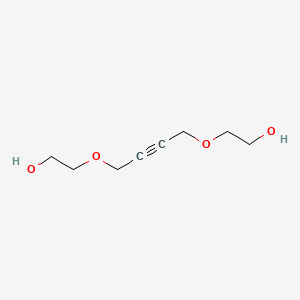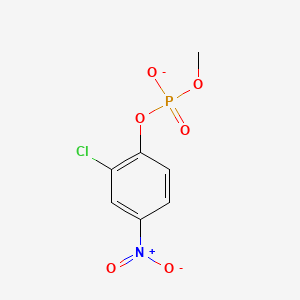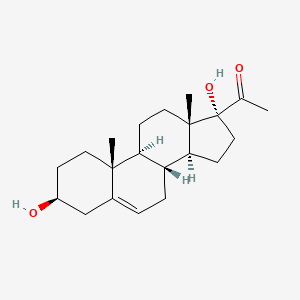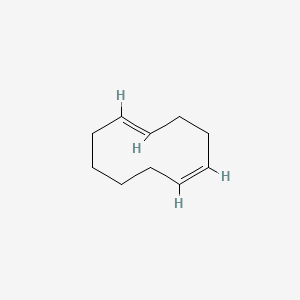![molecular formula C10H14O2 B1175544 4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate CAS No. 16600-20-7](/img/structure/B1175544.png)
4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate typically involves the following steps:
Diazotization: The process begins with the diazotization of p-chloroaniline. This involves treating p-chloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-ethylpyridinium to form the azo compound. This reaction is usually carried out in an acidic medium to facilitate the coupling process.
Formation of Tetrafluoroborate Salt: The final step involves the addition of tetrafluoroboric acid to the reaction mixture to precipitate the tetrafluoroborate salt of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Reduction: The azo group (N=N) can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring. Common nucleophiles include hydroxide ions and amines.
Oxidation: Although less common, the compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Hydroxide ions, primary and secondary amines.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed
- p-Chloroaniline and 1-ethylpyridinium.
Substitution: Various substituted pyridinium derivatives.
Oxidation: Oxidized azo compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex azo compounds.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Wirkmechanismus
The mechanism of action of 4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pyridinium ring can also participate in nucleophilic substitution reactions, leading to the formation of different derivatives that may have specific biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoroborate
- 4-[(p-Chlorophenyl)azo]-1-propyl-pyridinium tetrafluoroborate
- 4-[(p-Chlorophenyl)azo]-1-butyl-pyridinium tetrafluoroborate
Uniqueness
4-[(p-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate is unique due to its specific ethyl substitution on the pyridinium ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to different chemical and biological properties compared to its methyl, propyl, and butyl analogs.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(1-ethylpyridin-1-ium-4-yl)diazene;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN3.BF4/c1-2-17-9-7-13(8-10-17)16-15-12-5-3-11(14)4-6-12;2-1(3,4)5/h3-10H,2H2,1H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIXDJJUTROFGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClF4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16600-20-7 |
Source


|
| Record name | Pyridinium, 4-[2-(4-chlorophenyl)diazenyl]-1-ethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16600-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





